molecular formula C11H9ClN2O2 B1380417 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid CAS No. 1565755-08-9

1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid

Cat. No.: B1380417
CAS No.: 1565755-08-9
M. Wt: 236.65 g/mol
InChI Key: MHPWOWGHDSVKKK-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a molecular formula of C11H9ClN2O2. It is characterized by the presence of a pyrazole ring substituted with a benzyl group at the 1-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 4-position.

Preparation Methods

The synthesis of 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole ring. Common starting materials include hydrazine derivatives and 1,3-dicarbonyl compounds.

    Cyclization: The hydrazine derivative reacts with the 1,3-dicarbonyl compound to form the pyrazole ring through a cyclization reaction.

    Substitution: The benzyl group is introduced at the 1-position of the pyrazole ring using benzyl halides in the presence of a base.

    Chlorination: The chlorine atom is introduced at the 5-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Carboxylation: The carboxylic acid group is introduced at the 4-position through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

Overview

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring substituted with a benzyl group at the 1-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 4-position, with a molecular formula of C11H9ClN2O2. Its unique structure allows for various chemical reactions and interactions with biological targets, making it a subject of interest in pharmacological research.

Biological Activities

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential application in developing new antibiotics .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. Specific derivatives have been reported to possess selectivity indices that suggest they could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. It has been investigated for its ability to inhibit various cancer cell lines, including those associated with lung, colorectal, and breast cancers. The mechanism often involves the inhibition of specific kinases such as Aurora-A and Aurora-B, which are critical for cancer cell proliferation and survival .

The mechanism of action for this compound typically involves the inhibition of key enzymes or receptors involved in disease pathways. For instance, in cancer therapies, the compound may interfere with kinase activity, thereby halting cell division and inducing apoptosis in malignant cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Kinase Inhibition : A study demonstrated that derivatives containing the pyrazole moiety effectively inhibited Aurora kinases with IC50 values in the low micromolar range, showcasing their potential as targeted cancer therapies .
  • Antimicrobial Efficacy : Another investigation revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for antibiotic development .
  • Anti-inflammatory Effects : In vivo models showed that pyrazole derivatives could reduce inflammation markers significantly compared to controls, suggesting their therapeutic potential in treating inflammatory diseases .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Effect Reference
AntimicrobialBacterial strainsSignificant inhibition
Anti-inflammatoryCOX enzymesSelective inhibition
AnticancerAurora kinasesIC50 values: ~0.212 μM (Aurora-A)
AnticancerVarious cancer cell linesInduced apoptosis

Properties

IUPAC Name

1-benzyl-5-chloropyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPWOWGHDSVKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565755-08-9
Record name 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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